molecular formula C22H30O5 B10858132 Etiprednol CAS No. 182069-13-2

Etiprednol

Cat. No.: B10858132
CAS No.: 182069-13-2
M. Wt: 374.5 g/mol
InChI Key: JTXYEERBIZXLJC-DCJXKKNWSA-N
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Description

Etiprednol dicloacetate is a synthetic glucocorticoid corticosteroid known for its anti-inflammatory properties. It is a second-generation soft corticosteroid designed using retrometabolic principles. This compound has been investigated for its potential use in treating asthma and Crohn’s disease due to its ability to decrease cytokine production and attenuate the proliferation of blood mononuclear cells .

Preparation Methods

The synthesis of etiprednol dicloacetate involves a three-step chemical process starting from prednisolone. The steps are as follows :

    Oxidation: The pregnane side chain of prednisolone is oxidized to Δ1-cortienic acid using sodium metaperiodate.

    Acylation: The 17α-hydroxy group of Δ1-cortienic acid is acylated with dichloroacetyl chloride to yield the intermediate compound.

    Esterification: The 17β-carboxy group of the intermediate is esterified with ethyl iodide in the presence of potassium carbonate in dimethylformamide to produce this compound dicloacetate.

This synthetic route has been optimized for industrial production, allowing the process to be scaled up to the kilogram level .

Chemical Reactions Analysis

Etiprednol dicloacetate undergoes several types of chemical reactions, including:

    Oxidation: The oxidation of the pregnane side chain to Δ1-cortienic acid.

    Acylation: The acylation of the 17α-hydroxy group with dichloroacetyl chloride.

    Esterification: The esterification of the 17β-carboxy group with ethyl iodide.

Common reagents used in these reactions include sodium metaperiodate, dichloroacetyl chloride, ethyl iodide, and potassium carbonate. The major products formed from these reactions are the intermediate compounds leading to the final product, this compound dicloacetate .

Scientific Research Applications

Mechanism of Action

Etiprednol dicloacetate exerts its effects by acting as a glucocorticoid receptor agonist. It binds to the glucocorticoid receptor, leading to the activation of anti-inflammatory pathways and the suppression of pro-inflammatory cytokine production. This mechanism involves the inhibition of nuclear factor-kappa B (NF-κB) and the activation of glucocorticoid response elements (GREs) in the DNA .

Comparison with Similar Compounds

Etiprednol dicloacetate is compared with other soft corticosteroids such as loteprednol etabonate and fluticasone. Unlike traditional corticosteroids, these soft corticosteroids are designed to undergo rapid inactivation in the body, reducing systemic side effects while maintaining local anti-inflammatory efficacy .

    Loteprednol etabonate: The first successful soft corticosteroid, designed using the inactive metabolite approach.

    Fluticasone: A potent corticosteroid with modifications to enhance local application and reduce systemic activity.

This compound dicloacetate is unique due to its 17α-dichloroacetyl function, which serves as both a pharmacophore and a source of molecular softness, making it a safer alternative for local applications .

Properties

CAS No.

182069-13-2

Molecular Formula

C22H30O5

Molecular Weight

374.5 g/mol

IUPAC Name

ethyl (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C22H30O5/c1-4-27-19(25)22(26)10-8-16-15-6-5-13-11-14(23)7-9-20(13,2)18(15)17(24)12-21(16,22)3/h7,9,11,15-18,24,26H,4-6,8,10,12H2,1-3H3/t15-,16-,17-,18+,20-,21-,22-/m0/s1

InChI Key

JTXYEERBIZXLJC-DCJXKKNWSA-N

Isomeric SMILES

CCOC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O

Canonical SMILES

CCOC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O

Origin of Product

United States

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